molecular formula C14H11ClN2O2 B5705717 N-(4-carbamoylphenyl)-3-chlorobenzamide

N-(4-carbamoylphenyl)-3-chlorobenzamide

Cat. No.: B5705717
M. Wt: 274.70 g/mol
InChI Key: ASOFPWAAZYLATO-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-3-chlorobenzamide is an organic compound that features a benzamide core substituted with a carbamoylphenyl group and a chlorine atom

Mechanism of Action

Target of Action

It is known that this compound is an important intermediate in the production of pigment yellow 181 , suggesting that its targets may be related to pigment production or modification.

Mode of Action

It is known that the compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. This suggests that the compound may interact with its targets through the formation of carbon–carbon bonds, leading to changes in the structure or function of the target molecules.

Biochemical Pathways

Given its role in the suzuki–miyaura (sm) cross-coupling reaction , it is likely that the compound affects pathways related to carbon–carbon bond formation and potentially the synthesis or modification of pigments.

Result of Action

It is known that the compound is an important intermediate in the production of pigment yellow 181 , suggesting that its action may result in the production or modification of this pigment.

Action Environment

Given its role in the suzuki–miyaura (sm) cross-coupling reaction , it is likely that factors such as temperature, pH, and the presence of transition metals could influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-3-chlorobenzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-aminobenzamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

For industrial production, the synthesis process is optimized to improve yield and reduce costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-3-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamoylphenyl)-3-chlorobenzamide is unique due to the presence of both the carbamoylphenyl group and the chlorine atom, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2/c15-11-3-1-2-10(8-11)14(19)17-12-6-4-9(5-7-12)13(16)18/h1-8H,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOFPWAAZYLATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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